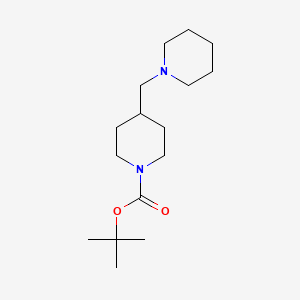
1-Boc-4-Piperidin-1-ylmethyl-piperidine
Description
1-Boc-4-Piperidin-1-ylmethyl-piperidine is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.42 . It is also known by other names such as 1,1-dimethylethyl 4-(1-piperidinylmethyl)-1-piperidinecarboxylate .
Chemical Reactions Analysis
1-Boc-4-Piperidin-1-ylmethyl-piperidine is a precursor in the synthesis of fentanyl and a number of fentanyl analogues . It can be used to make NPP, ANPP, 4-AP and norfentanyl .Physical And Chemical Properties Analysis
1-Boc-4-Piperidin-1-ylmethyl-piperidine has a molecular weight of 282.42 . More detailed physical and chemical properties are not available in the searched resources .properties
IUPAC Name |
tert-butyl 4-(piperidin-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-7-14(8-12-18)13-17-9-5-4-6-10-17/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENCGXZONWRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-Piperidin-1-ylmethyl-piperidine | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)
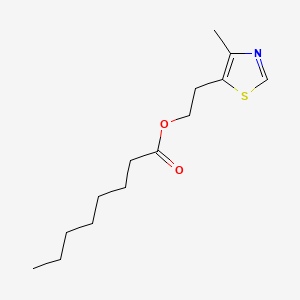

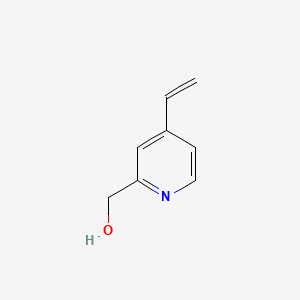

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)

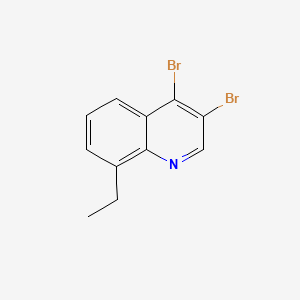
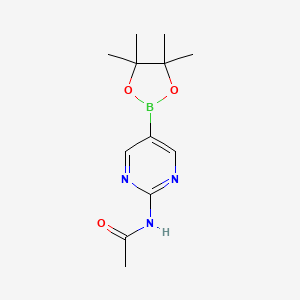

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)